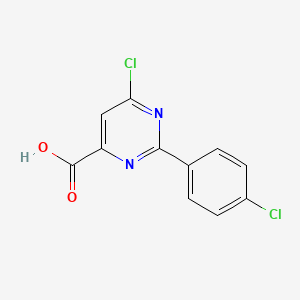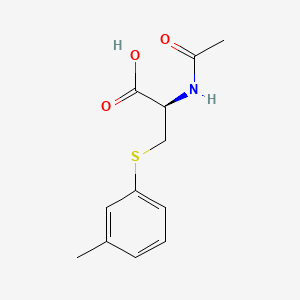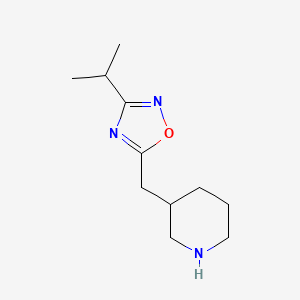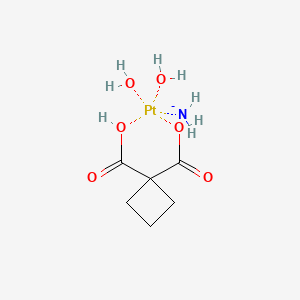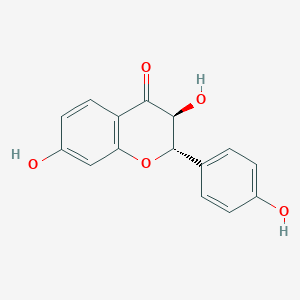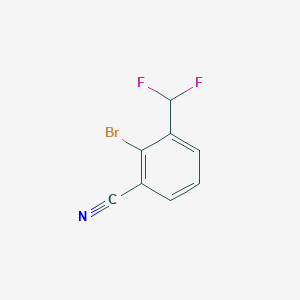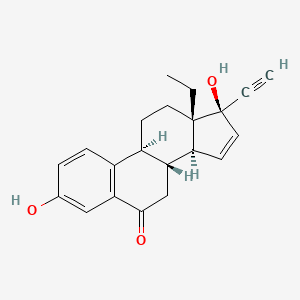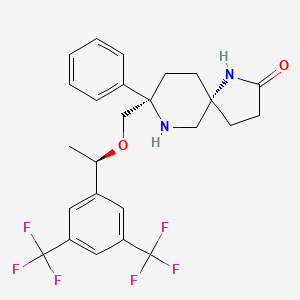
Rolapitant (1R,2R,3R)-Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rolapitant (1R,2R,3R)-Isomer is a selective and long-acting neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting, at the NK1 receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3R)-Isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the hydroboration-oxidation reaction, which is used to prepare specific intermediates . The resolution of enantiomers is often achieved through the reaction with (L)-(+)-tartaric acid, which helps in obtaining the desired (1R,2R,3R)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the desired isomer from a mixture of stereoisomers.
Analyse Des Réactions Chimiques
Types of Reactions
Rolapitant (1R,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Rolapitant (1R,2R,3R)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NK1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological systems.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its potential use in other conditions involving substance P.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mécanisme D'action
Rolapitant (1R,2R,3R)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of signals that trigger vomiting. The molecular targets involved include the NK1 receptors located in the central and peripheral nervous systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the prevention of CINV.
Fosaprepitant: A prodrug of aprepitant with similar antiemetic properties.
Uniqueness
Rolapitant (1R,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other NK1 receptor antagonists. This property makes it particularly advantageous for patients undergoing chemotherapy, as it reduces the need for multiple doses.
Propriétés
Formule moléculaire |
C25H26F6N2O2 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1 |
Clé InChI |
FIVSJYGQAIEMOC-XARZLDAJSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
